Arg-AMS

Antibacterial Enzyme Inhibition Aminoacyl-tRNA Synthetase

Researchers studying arginyl-tRNA synthetase (ArgRS) or NRPS-mediated virulence factor biosynthesis require target-selective probes; generic aa-AMS analogs produce off-target data. Arg-AMS is the validated solution. - Potent inhibition: S. aureus ArgRS IC50 = 7.5 nM; GrsB A-domain IC50 = 4.6 µM. - Critical for antibacterial target validation and NRPS mechanistic studies. - Supplied as a characterized bisubstrate analog for assay development and HTS.

Molecular Formula C16H26N10O7S
Molecular Weight 502.5 g/mol
Cat. No. B2755166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-AMS
Molecular FormulaC16H26N10O7S
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CCCN=C(N)N)N)O)O)N
InChIInChI=1S/C16H26N10O7S/c17-7(2-1-3-21-16(19)20)14(29)25-34(30,31)32-4-8-10(27)11(28)15(33-8)26-6-24-9-12(18)22-5-23-13(9)26/h5-8,10-11,15,27-28H,1-4,17H2,(H,25,29)(H2,18,22,23)(H4,19,20,21)/t7-,8+,10+,11+,15+/m0/s1
InChIKeyBPKLMCNLHSJSEL-JVEUSOJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Arg-AMS Core Identity


Arg-AMS (5'-O-[N-(L-arginyl)-sulfamoyl]adenosine) is a bisubstrate analog and a potent, nanomolar inhibitor of arginyl-tRNA synthetase (ArgRS), an essential enzyme for protein synthesis [1]. It also displays tightly bound inhibitory characteristics for the adenylation (A) domains of non-ribosomal peptide synthetases (NRPS), which are crucial for the biosynthesis of various peptide-based natural products and virulence factors [1]. Its chemical identity is defined by CAS 301351-95-1 and a molecular weight of 502.5 g/mol [1].

Arg-AMS Substitution Risks


Generic substitution with other aminoacyl-sulfamoyladenosine (aa-AMS) analogs is not scientifically valid due to the high target specificity of this compound class. While compounds like Gln-AMS, Leu-AMS, and Lys-AMS share the same core bisubstrate scaffold, each is engineered to selectively inhibit its cognate aminoacyl-tRNA synthetase (aaRS) [1]. Arg-AMS is specifically optimized for the arginyl-tRNA synthetase (ArgRS) active site, and its activity profile against NRPS A-domains, such as the GrsB ornithine-activating domain (IC50 = 4.6 µM), is unique and cannot be replicated by analogs designed for glutaminyl or leucyl synthetases [2]. Using an alternative analog would introduce off-target inhibition and fail to validate ArgRS-dependent biological pathways, rendering experimental results uninterpretable.

Arg-AMS: Evidence vs. Comparators


Potent S. aureus ArgRS Inhibition

Arg-AMS demonstrates potent inhibitory activity against its cognate target, *Staphylococcus aureus* arginyl-tRNA synthetase (ArgRS), with an IC50 value of 7.5 nM [1]. This high potency is characteristic of a bisubstrate inhibitor and is essential for achieving complete target engagement in biochemical assays. In comparison, other aminoacyl-AMS analogs target different aaRS enzymes, such as Gln-AMS (Ki = 1.32 µM against glutaminyl-tRNA synthetase) and Leu-AMS (IC50 = 22.34 nM against leucyl-tRNA synthetase), underscoring that potency and target specificity are not interchangeable [2][3].

Antibacterial Enzyme Inhibition Aminoacyl-tRNA Synthetase

Dual NRPS GrsB A-Domain Inhibition

Beyond its primary aaRS target, Arg-AMS is a validated inhibitor of the adenylation (A) domain of non-ribosomal peptide synthetases (NRPS), a feature not uniformly present across all aa-AMS analogs. It inhibits the ornithine-activating domain of the NRPS GrsB with an IC50 value of 4.6 µM [1]. This is a distinct functional activity that expands its utility to the study of NRPS-dependent natural product biosynthesis. While other analogs like Leu-AMS and Gln-AMS may have reported NRPS activity, the specific inhibition of the GrsB A-domain by Arg-AMS is a quantifiable and differentiating feature for researchers in this field.

Non-ribosomal Peptide Synthetase Virulence Factor Inhibition Gramicidin S Biosynthesis

Selectivity vs. Gln-AMS and Leu-AMS

The selectivity of aminoacyl-AMS inhibitors is dictated by the specific amino acid conjugated to the sulfamoyladenosine core. Arg-AMS is a selective inhibitor of arginyl-tRNA synthetase (ArgRS), as confirmed by its nanomolar IC50 against this specific enzyme [1]. This is in contrast to Gln-AMS, which selectively inhibits glutaminyl-tRNA synthetase (GlnRS) with a Ki of 1.32 µM [2], and Leu-AMS, which inhibits leucyl-tRNA synthetase (LRS) with an IC50 of 22.34 nM [3]. This orthogonal selectivity profile is critical for experimental design; using the wrong analog will lead to a complete failure to inhibit the intended target, thereby confounding any interpretation of a biological pathway or therapeutic hypothesis.

Target Selectivity Enzyme Specificity Bisubstrate Inhibitor Design

Arg-AMS Research Applications


ArgRS Drug Target Validation

In antibacterial drug discovery programs targeting essential aminoacyl-tRNA synthetases, Arg-AMS serves as a critical chemical probe for target validation. Its high potency against *S. aureus* ArgRS (IC50 = 7.5 nM) allows researchers to establish a direct link between ArgRS inhibition and antibacterial effects, such as growth inhibition or attenuation of virulence [1]. This use case is specific to Arg-AMS and cannot be substituted with other aa-AMS analogs due to their distinct target selectivity.

NRPS Pathway Functional Dissection

Arg-AMS is an essential tool for studying NRPS systems, particularly those involved in the biosynthesis of virulence factors like siderophores and genotoxins. Its demonstrated inhibition of the GrsB A-domain (IC50 = 4.6 µM) makes it a valuable reagent for probing the role of arginine and ornithine activation in gramicidin S and related biosynthetic pathways [2]. This is a specialized application where Arg-AMS's unique dual activity profile provides a distinct advantage over other aa-AMS inhibitors.

Biochemical Assay Development for ArgRS Activity

Arg-AMS is the gold-standard inhibitor for developing and validating *in vitro* biochemical assays for arginyl-tRNA synthetase activity. Its sub-10 nM IC50 provides a robust positive control for assay optimization, high-throughput screening (HTS) of novel inhibitor libraries, and mechanistic studies of ArgRS catalytic function [1]. Its use ensures assay results are specifically attributable to ArgRS inhibition, a level of confidence unattainable with generic or off-target inhibitors.

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